molecular formula C10H13Cl2NO2 B1383705 2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride CAS No. 21158-70-3

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride

Cat. No. B1383705
CAS RN: 21158-70-3
M. Wt: 250.12 g/mol
InChI Key: JZYSTVMDJMZMRL-UHFFFAOYSA-N
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Description

The compound “2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride” is likely to be a derivative of phenylalanine, which is an essential amino acid with the formula C9H11NO2 . The presence of the 4-chlorophenyl group indicates that it is a chlorinated derivative of phenylalanine. The 2-methylpropanoic acid group suggests that it might have different properties compared to the parent phenylalanine molecule.


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzene ring (from the 4-chlorophenyl group), a carboxylic acid group (from the 2-methylpropanoic acid), and an amino group . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions typical of carboxylic acids such as esterification or amide formation, and the benzene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups would likely make the compound soluble in water. The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the types of intermolecular forces it can form .

Scientific Research Applications

Synthesis and Conversion Studies

  • A study by Cheung and Shoolingin‐Jordan (1997) discussed the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride from 4-acetoxyazetidin-2-one, highlighting a method to obtain labile α-aminoaldehydes in a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997).

Spectroscopic Characterization and Crystal Structures

  • Kuś et al. (2016) conducted comprehensive chemical characterization of two cathinone derivatives including N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-CEC) hydrochloride. This study provides insights into spectroscopic and crystallographic data crucial for the identification of such compounds (Kuś et al., 2016).

Pharmacological Properties and Synthesis Techniques

  • Engler and Pallos (1973) described the synthesis of 14C labelled 1-(4-chlorophenyl)-2-methyl-2-aminopropane hydrochloride to study the pharmacological properties of an anorexigenic drug (Engler & Pallos, 1973).
  • Witczuk, Khaunina, and Kupryszewski (1980) explored the pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid, finding that the R(+) enantiomer was significantly more effective than its S(-) counterpart (Witczuk et al., 1980).

Synthesis and Potential Neuroprotective Agents

  • Drysdale et al. (2000) synthesized a series of compounds including 2-amino-4-aryl-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase, which are significant in neuroprotection (Drysdale et al., 2000).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of any products formed when it reacts or breaks down. The presence of the chlorine atom might be a concern, as certain types of organochlorine compounds can be toxic or environmentally hazardous .

Future Directions

The potential uses and future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. For example, it could be modified to improve its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYSTVMDJMZMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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